molecular formula C11H13NO3S B14521614 N-[3-(Prop-2-ene-1-sulfonyl)phenyl]acetamide CAS No. 62384-87-6

N-[3-(Prop-2-ene-1-sulfonyl)phenyl]acetamide

Cat. No.: B14521614
CAS No.: 62384-87-6
M. Wt: 239.29 g/mol
InChI Key: IUDCVBHTPDECFK-UHFFFAOYSA-N
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Description

N-[3-(Prop-2-ene-1-sulfonyl)phenyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Properties

CAS No.

62384-87-6

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

N-(3-prop-2-enylsulfonylphenyl)acetamide

InChI

InChI=1S/C11H13NO3S/c1-3-7-16(14,15)11-6-4-5-10(8-11)12-9(2)13/h3-6,8H,1,7H2,2H3,(H,12,13)

InChI Key

IUDCVBHTPDECFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Prop-2-ene-1-sulfonyl)phenyl]acetamide typically involves the reaction of 3-(prop-2-ene-1-sulfonyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Prop-2-ene-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Prop-2-ene-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: These compounds share structural similarities with N-[3-(Prop-2-ene-1-sulfonyl)phenyl]acetamide and exhibit comparable biological activities.

    Sulfonyl-containing acetamides: These compounds also contain sulfonyl groups and are studied for their diverse chemical reactivity and applications.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

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